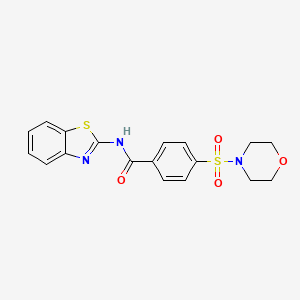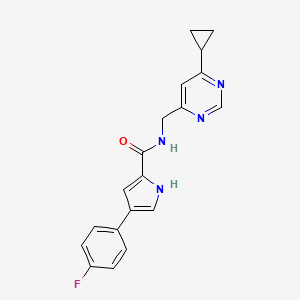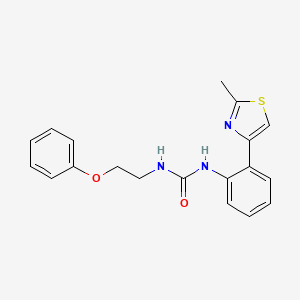![molecular formula C15H13ClN2O3S B2688640 1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-2-methylbenzenesulfonate CAS No. 1396783-45-1](/img/structure/B2688640.png)
1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-2-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Structural Analysis
A study by Thayanithi et al. (2016) on a related molecular salt composed of a 2-amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-3-ium cation and a 4-methylbenzenesulfonate anion showcases the structural intricacies of such compounds. This research highlights the importance of hydrogen bonding in stabilizing the crystal structure, which could have implications for the synthesis and design of new chemical entities with similar backbones (Thayanithi, Kumar, & Chakkaravarthi, 2016).
Catalytic Applications
Reddy et al. (2016) demonstrated the use of di-n-butyl ammonium chlorosulfonate ionic liquids in the synthesis of 1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylates under solvent-free ultrasound irradiation, revealing the potential of such compounds in green chemistry and catalysis (Reddy, Reddy, & Jeong, 2016).
Anticancer Activity
González-Álvarez et al. (2013) investigated mixed-ligand copper(II)-sulfonamide complexes for their DNA binding, cleavage, genotoxicity, and anticancer activity, demonstrating the therapeutic potential of compounds with sulfonamide derivatives in oncology (González-Álvarez et al., 2013).
Materials Science
Yin et al. (2018) synthesized a nickel coordination polymer that exhibits effective adsorption properties for organic dyes, showcasing applications in environmental remediation and materials science (Yin et al., 2018).
Nonlinear Optical Properties
Lian et al. (2015) studied the third-order nonlinear optical properties of two Cd(II) coordination polymers, highlighting the potential of such compounds in optical and electronic device applications (Lian, Jiang, & Lou, 2015).
Mechanism of Action
Target of Action
Benzimidazoles are known to interact with a variety of biological targets, including enzymes, receptors, and proteins. For example, some benzimidazoles are known to inhibit tubulin polymerization, which is crucial for cell division .
Mode of Action
The mode of action of benzimidazoles can vary depending on the specific compound and its targets. For instance, benzimidazoles that inhibit tubulin polymerization do so by binding to the colchicine-binding site of tubulin, preventing the formation of microtubules and thus disrupting cell division .
Biochemical Pathways
Benzimidazoles can affect various biochemical pathways depending on their targets. For example, by inhibiting tubulin polymerization, they can disrupt the cell cycle and induce apoptosis .
Pharmacokinetics
The ADME properties of benzimidazoles can vary widely depending on the specific compound. Some benzimidazoles are well absorbed orally and widely distributed in the body, while others may have different pharmacokinetic profiles .
Result of Action
The cellular effects of benzimidazoles depend on their mode of action and targets. For instance, benzimidazoles that inhibit tubulin polymerization can lead to cell cycle arrest and apoptosis .
Action Environment
The action, efficacy, and stability of benzimidazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s solubility, absorption, distribution, metabolism, and excretion .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1-methylbenzimidazol-5-yl) 3-chloro-2-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c1-10-12(16)4-3-5-15(10)22(19,20)21-11-6-7-14-13(8-11)17-9-18(14)2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMARGQHOJVNZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)OC2=CC3=C(C=C2)N(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride](/img/structure/B2688561.png)
![5-(3,4-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2688562.png)

![ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-oxo-4H-chromene-3-carboxamido)thiophene-3-carboxylate](/img/no-structure.png)
![N-benzyl-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2688572.png)




![2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2688577.png)
![4-(dipropylsulfamoyl)-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2688578.png)
